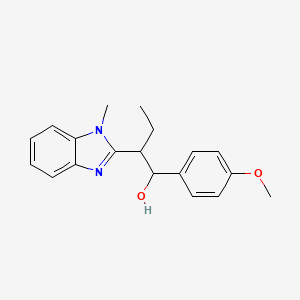![molecular formula C16H16N2O3 B3875381 N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B3875381.png)
N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acetamide
説明
N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]acetamide, commonly known as Compound X, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
作用機序
Compound X acts as a positive allosteric modulator of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. Compound X binds to a specific site on the NMDA receptor, which enhances the activity of the receptor. This enhancement leads to an increase in the influx of calcium ions into the neuron, which triggers a cascade of signaling pathways that ultimately lead to changes in synaptic plasticity.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. Studies have shown that Compound X can enhance long-term potentiation (LTP), which is a process that underlies learning and memory. Compound X has also been shown to increase the release of certain neurotransmitters, such as glutamate and acetylcholine. Additionally, Compound X has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. Additionally, Compound X has been shown to be stable under various conditions, which makes it suitable for long-term experiments. However, there are also limitations to the use of Compound X in lab experiments. For example, the effects of Compound X on different types of neurons and in different brain regions are not well understood. Additionally, the effects of Compound X on behavior and cognition have not been extensively studied.
将来の方向性
There are several future directions for the study of Compound X. First, more studies are needed to elucidate the effects of Compound X on different types of neurons and in different brain regions. Second, the effects of Compound X on behavior and cognition should be studied in more detail. Third, the potential therapeutic applications of Compound X in neurodegenerative diseases should be explored. Fourth, the development of more selective modulators of the NMDA receptor could lead to the development of more effective treatments for neurological disorders. Finally, the potential use of Compound X in combination with other compounds should be investigated.
科学的研究の応用
Compound X has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that Compound X can modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This modulation can lead to changes in synaptic plasticity, which is important for learning and memory. Compound X has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16(18)21/h2-6,9,13-14H,7-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJLOWXAXXAVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C3CC=CCC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875301.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3-methoxybenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B3875314.png)
![3,4-dimethoxy-N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3875315.png)
![methyl (3-{[3-(dimethylamino)propyl]amino}-2-pentylcyclopentyl)acetate](/img/structure/B3875316.png)
![N-isopropyl-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B3875322.png)
![N-{4-[3-(1,3-benzodioxol-5-yl)acryloyl]phenyl}-2-furamide](/img/structure/B3875326.png)
![1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methoxyphenyl}-1-propanol](/img/structure/B3875327.png)
![4-(5-{2-[(1-methylbicyclo[4.1.0]hept-7-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3875335.png)


![1-(cyclohexylmethyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B3875360.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B3875364.png)
![N-(2,4-dimethoxyphenyl)-2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B3875370.png)
![4-[5-(2-{4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B3875372.png)